4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide
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Description
4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds structurally related to 4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide have shown potential in anticancer research. For example, a series of benzamides, including similar dimethoxyphenyl-thiazolyl structures, were synthesized and evaluated for their anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Synthesis and Biological Evaluation
Other research focused on the synthesis of benzothiazole derivatives, including sulfonamide derivatives, for their potential biological applications. These derivatives have been explored for their antimicrobial and antitumor activities. One study synthesized novel benzenesulfonamide derivatives, which displayed excellent in vitro antitumor activity against specific cell lines (Fahim & Shalaby, 2019).
Microwave-Assisted Synthesis for Anticancer Evaluation
Microwave-assisted synthesis methods have been employed to produce benzamide derivatives with potential anticancer applications. This approach led to the creation of compounds containing thiadiazole and benzamide groups, which were evaluated against a range of human cancer cell lines. Several compounds demonstrated promising anticancer activity, with GI50 values comparable to the standard drug Adriamycin (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Antiallergy Agents
Research into N-(4-substituted-thiazolyl)oxamic acid derivatives, which share structural similarities with the target compound, revealed their potential as antiallergy agents. These compounds were tested in animal models and found to be significantly more potent than disodium cromoglycate, a known antiallergy medication (Hargrave, Hess, & Oliver, 1983).
Antimicrobial Activity
Thiazole derivatives, such as the one , have been synthesized and confirmed for their antimicrobial activity. These compounds have been reported for their versatility in treating various conditions, including antimicrobial, anticancer, and antidiabetic effects (Chawla, 2016).
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-5-13-27(14-6-2)34(29,30)19-10-7-17(8-11-19)23(28)26-24-25-20(16-33-24)18-9-12-21(31-3)22(15-18)32-4/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORCQQHODXIUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.